6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[2.5]octane-1-carboxylic acid
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Overview
Description
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[25]octane-1-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[2.5]octane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the spirocyclic core. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the fluorenylmethoxycarbonyl group: This step involves the reaction of the spirocyclic intermediate with 9H-fluoren-9-ylmethoxycarbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[2.5]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the fluorenylmethoxycarbonyl group.
Substitution: The compound can undergo substitution reactions, particularly at the fluorenylmethoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.
Scientific Research Applications
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[2.5]octane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The spirocyclic core provides a rigid structure that can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-2-carboxylic acid
- 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-8-carboxylic acid
- N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-alanine
Uniqueness
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[2.5]octane-1-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-21(26)20-13-23(20)9-11-24(12-10-23)22(27)28-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19-20H,9-14H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNBNCHXOHOFGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2008331-24-4 |
Source
|
Record name | 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[2.5]octane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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